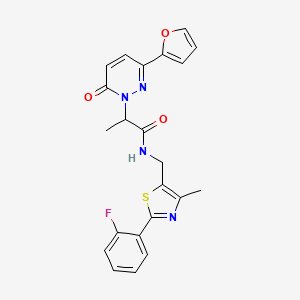

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propanamide

Description

Properties

IUPAC Name |

N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O3S/c1-13-19(31-22(25-13)15-6-3-4-7-16(15)23)12-24-21(29)14(2)27-20(28)10-9-17(26-27)18-8-5-11-30-18/h3-11,14H,12H2,1-2H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQPSRFAKCEJGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C(C)N3C(=O)C=CC(=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propanamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a thiazole ring, a fluorophenyl group, and a pyridazinone moiety, suggesting diverse pharmacological properties.

The molecular formula of this compound is , with a molecular weight of approximately 367.43 g/mol. The structural complexity allows for interactions with various biological targets, which may lead to significant therapeutic effects.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate the activity of receptors involved in metabolic processes, potentially influencing pathways related to energy homeostasis and sleep regulation.

Biological Activity Overview

Research has indicated several promising biological activities associated with this compound:

-

Anticancer Activity :

- In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against HepG2 liver cancer cells, showing significant antiproliferative activity.

- IC50 Values : The compound demonstrated an IC50 value of approximately 1.30 μM against HepG2 cells, indicating potent anticancer properties compared to standard treatments like SAHA (17.25 μM) .

-

Antibacterial Activity :

- Initial investigations into the antibacterial properties suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antimicrobial therapy .

- Enzyme Inhibition :

Case Study 1: Anticancer Efficacy

A study focused on the efficacy of this compound against HepG2 cells revealed:

- Apoptosis Induction : Flow cytometry analysis indicated that treatment with various concentrations (1, 3, and 9 μM) led to increased apoptosis rates from 5.83% in control to 28.83% at the highest concentration.

| Concentration (μM) | Apoptosis Rate (%) |

|---|---|

| Control | 5.83 |

| 1 | 14.08 |

| 3 | 19.11 |

| 9 | 28.83 |

Case Study 2: HDAC Inhibition

In a comparative study assessing the HDAC inhibitory effects:

- Selectivity Profile : The compound was tested against multiple HDAC isoforms, revealing significant selectivity towards HDAC3 and notable antiproliferative effects across various cancer cell lines.

Q & A

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:

Synthesis optimization requires a stepwise approach. For example:

- Thiazole Formation : Use phosphorus pentasulfide (P₄S₁₀) under inert conditions (e.g., N₂ atmosphere) to enhance cyclization efficiency .

- Coupling Reactions : Employ peptide coupling agents (e.g., HATU or EDC) in anhydrous DMF to stabilize reactive intermediates .

- Purification : Utilize gradient column chromatography (silica gel, hexane/EtOAc) followed by recrystallization in ethanol to achieve >95% purity .

- Monitoring : Track reaction progress via TLC and HPLC-MS to identify side products early .

Basic: What spectroscopic and analytical techniques are recommended for structural characterization?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., fluorophenyl, furan) and stereochemistry .

- FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion) .

- X-ray Crystallography : Resolve crystal packing and confirm spatial arrangement of heterocycles (e.g., pyridazine-thiazole dihedral angles) .

Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Incubate the compound in buffered solutions (pH 2–10) at 37°C for 24h. Monitor degradation via HPLC, focusing on hydrolysis of the acetamide bond .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .

- Light Sensitivity : Conduct accelerated stability studies under UV light (254 nm) to evaluate photodegradation products .

Advanced: What strategies can resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Analysis : Perform IC₅₀ assays (e.g., in cancer cell lines) with standardized protocols to minimize variability .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .

- Target Validation : Apply CRISPR/Cas9 knockout models to confirm specificity for suspected targets (e.g., kinases or GPCRs) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

Methodological Answer:

- Substituent Variation : Systematically modify the fluorophenyl (e.g., replace F with Cl) and furan (e.g., replace O with S) groups to assess impact on potency .

- Scaffold Hybridization : Fuse the thiazole-pyridazine core with bioactive motifs (e.g., triazoles) to enhance target engagement .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR .

Advanced: What mechanistic studies are critical to elucidate the compound’s mode of action?

Methodological Answer:

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .

- Cellular Pathway Analysis : Perform RNA-seq or phosphoproteomics to map signaling pathways (e.g., MAPK/ERK) affected by treatment .

- Reactive Oxygen Species (ROS) Assays : Measure intracellular ROS levels (DCFH-DA probe) to evaluate oxidative stress contributions .

Advanced: How can computational modeling predict off-target effects or toxicity?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ProTox-II to assess permeability, cytochrome P450 interactions, and hepatotoxicity .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., GROMACS) to identify unintended binding pockets .

- Druggability Scoring : Calculate QED (Quantitative Estimate of Drug-likeness) to prioritize derivatives with favorable pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.